1-CYCLOHEXENYL-2-METHOXYBENZENE
Overview
Description
1-Cyclohexenyl-2-methoxybenzene is an organic compound with the molecular formula C13H16O It is a derivative of benzene, where a cyclohexene ring is attached to the benzene ring along with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexenyl-2-methoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the reaction of cyclohexene with methoxybenzene under acidic conditions to form the desired product. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexenyl-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Cyclohexenyl-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-cyclohexenyl-2-methoxybenzene involves its interaction with various molecular targets and pathways. The compound can modulate sensorimotor responses, spontaneous motor activity, and thermoregulation. It exerts its effects through both opioid and non-opioid mechanisms, suggesting potential for abuse and bodily harm .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-2-methoxybenzene: Similar structure but with a cyclohexane ring instead of cyclohexene.
2-Methoxybenzene: Lacks the cyclohexene ring, simpler structure.
Cyclohexenylbenzene: Lacks the methoxy group, simpler structure.
Uniqueness
1-Cyclohexenyl-2-methoxybenzene is unique due to the presence of both a cyclohexene ring and a methoxy group attached to the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(cyclohexen-1-yl)-2-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h5-7,9-10H,2-4,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEHJTCYJGEWND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293628 | |
Record name | 1-(cyclohex-1-en-1-yl)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22618-48-0 | |
Record name | NSC91066 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(cyclohex-1-en-1-yl)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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